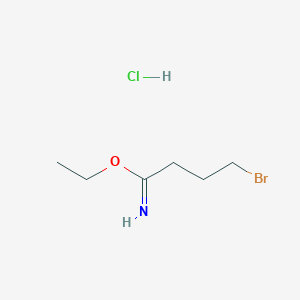
Ethyl 4-bromobutanecarboximidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromobutanecarboximidate hydrochloride is an organic compound that belongs to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromobutanecarboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The general mechanism involves the conversion of a nitrile to an imidate ester in the presence of an alcohol and hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Pinner reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as ethanol, with hydrochloric acid as the catalyst.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromobutanecarboximidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form esters and amides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Acid Catalysts: Hydrochloric acid is often used as a catalyst in hydrolysis reactions.
Major Products:
Esters: Formed through hydrolysis.
Amides: Formed when reacted with amines.
Scientific Research Applications
Ethyl 4-bromobutanecarboximidate hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromobutanecarboximidate hydrochloride involves its reactivity as an electrophile. The compound’s bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-bromobutyrate: Another brominated ester used in organic synthesis.
Carboximidates: A general class of compounds that includes ethyl 4-bromobutanecarboximidate hydrochloride.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both bromine and imidate functional groups. This combination makes it a versatile reagent in organic synthesis, allowing for the formation of a wide range of products.
Properties
Molecular Formula |
C6H13BrClNO |
|---|---|
Molecular Weight |
230.53 g/mol |
IUPAC Name |
ethyl 4-bromobutanimidate;hydrochloride |
InChI |
InChI=1S/C6H12BrNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H |
InChI Key |
ISIAINWZQQJLQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CCCBr.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


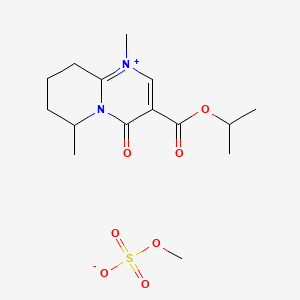
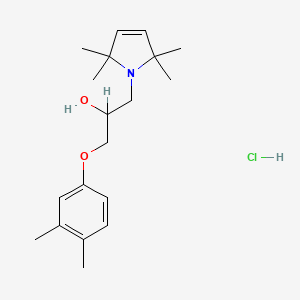
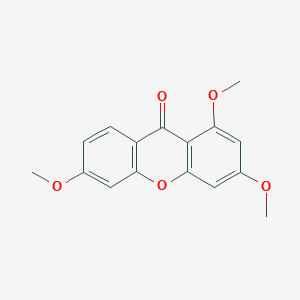
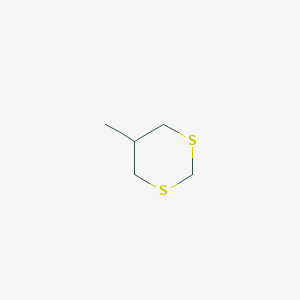


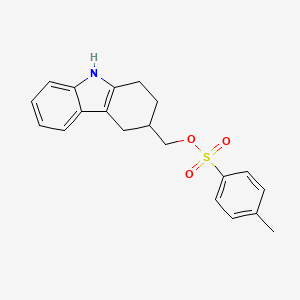
![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)
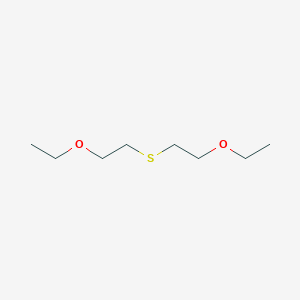

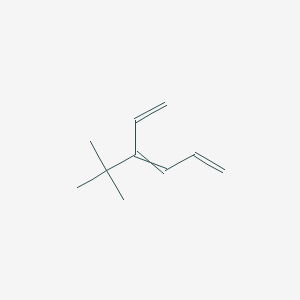
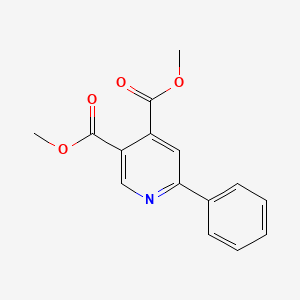

![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
